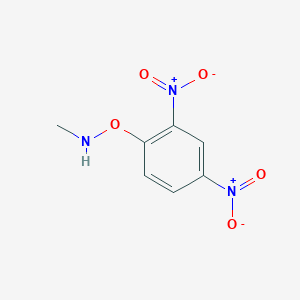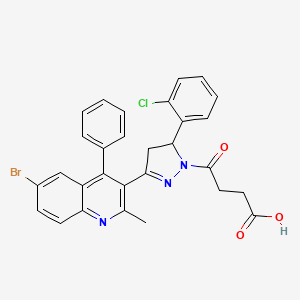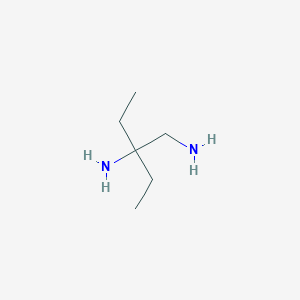![molecular formula C22H20N2 B3263929 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole CAS No. 381710-85-6](/img/structure/B3263929.png)
2-Benzyl-1-phenethyl-1H-benzo[d]imidazole
Descripción general
Descripción
2-Benzyl-1-phenethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic compound. Benzimidazole derivatives have been studied for their antiproliferative and antimicrobial activities . They have shown potent antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves a one-pot process starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes . The process consists of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Aplicaciones Científicas De Investigación
Antitubercular Agents
2-Benzyl-1-phenethyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their tuberculostatic activity. These compounds, particularly ones with methyl groups at the benzimidazole system and phenalkyl substituent, exhibited high tuberculostatic activity against Mycobacterium tuberculosis strains. Notably, derivatives like 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole showed selectivity for M. tuberculosis over eukaryotic cells, making them potential novel, selective anti-tubercular agents (Gobis et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives, including variations of this compound, have been found effective as corrosion inhibitors for steel in hydrochloric acid solutions. Their inhibitory efficiency was observed to increase with concentration and decrease with temperature. These compounds have been studied using various techniques, including potentiodynamic polarization, indicating their mixed-type nature as corrosion inhibitors (Yadav et al., 2016).
Organic Light Emitting Diodes (OLEDs)
Compounds integrating this compound have been used in the synthesis of materials for organic light-emitting diodes (OLEDs). Hybrid compounds containing benzo[d]imidazole and triazatruxene exhibited good solubility and thermal stability. In particular, non-doped OLEDs based on these compounds showed promising electroluminescence performance, suggesting their potential application in display technologies (Zhou et al., 2021).
Anticancer Properties
A zinc complex based on this compound has shown potential in cancer treatment. This complex demonstrated inhibition on the growth of Eca109 cancer cells, with an IC50 value lower than that of cisplatin, indicating its potential application in the treatment of esophageal cancer. Its photoluminescence properties also suggest potential applications in imaging and diagnostics (Che et al., 2015).
Propiedades
IUPAC Name |
2-benzyl-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUHHXUENYARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3263891.png)
amine](/img/structure/B3263896.png)
amine](/img/structure/B3263897.png)






![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-YL]acetamide](/img/structure/B3263951.png)